Arginyl-aspartyl-valine
Description
Arginyl-aspartyl-valine (Arg-Asp-Val) is a tripeptide composed of the amino acids arginine (Arg), aspartic acid (Asp), and valine (Val). For instance, the dipeptide aspartyl-valine (Asp-Val) is highlighted in , with structural identifiers such as CAS RN 874504-15-1 and synonyms like L-Aspartyl-L-Valine . The molecular formula of Asp-Val is detailed as $ \text{C}9\text{H}{15}\text{N}3\text{O}5 $, featuring a backbone of aspartic acid linked to valine via a peptide bond. This structural foundation is essential for understanding its physicochemical properties and biological interactions.
Properties
CAS No. |
131134-25-3 |
|---|---|
Molecular Formula |
C15H28N6O6 |
Molecular Weight |
388.42 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H28N6O6/c1-7(2)11(14(26)27)21-13(25)9(6-10(22)23)20-12(24)8(16)4-3-5-19-15(17)18/h7-9,11H,3-6,16H2,1-2H3,(H,20,24)(H,21,25)(H,22,23)(H,26,27)(H4,17,18,19)/t8-,9-,11-/m0/s1 |
InChI Key |
VXXHDZKEQNGXNU-QXEWZRGKSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |
sequence |
RDV |
Synonyms |
Arg-Asp-Val arginyl-aspartyl-valine RDV peptide |
Origin of Product |
United States |
Comparison with Similar Compounds
Amino Acid Composition and Availability
provides quantitative data on free amino acid concentrations in Azolla filiculoides and Azolla pinnata, two aquatic fern species.
| Amino Acid | A. filiculoides (µg/mg) | A. pinnata (µg/mg) |
|---|---|---|
| Valine (Val) | 60.3 ± 5.2 | 60.4 ± 3.5 |
| Aspartic Acid (Asp) + Asparagine (Asn) | 104 ± 8.2 | 104 ± 6.5 |
| Alanine (Ala) | 63.7 ± 5.9 | 74 ± 5.5 |
| Cysteine (Cys) | 11.6 ± 0.3 | 9.98 ± 0.5 |
Key Observations :
- Valine levels are consistent between species (~60 µg/mg), suggesting stable availability for peptide synthesis.
- Aspartic acid (combined with asparagine) is significantly higher (~104 µg/mg), indicating its prominence in these organisms.
- In contrast, cysteine is scarce (<12 µg/mg), which may limit the formation of cysteine-containing peptides compared to Asp-Val .
Structural and Functional Contrasts with Other Dipeptides
| Property | Asp-Val | Hypothetical Ala-Val | Hypothetical Cys-Val |
|---|---|---|---|
| Amino Acids | Aspartic Acid + Valine | Alanine + Valine | Cysteine + Valine |
| Molecular Weight | 261.23 g/mol | 202.23 g/mol | 238.30 g/mol |
| Charge at pH 7 | Negative (due to Asp side chain) | Neutral | Variable (depends on Cys oxidation state) |
| Biological Role | Potential calcium binding | Energy metabolism | Antioxidant activity |
Functional Implications :
- Asp-Val : The presence of aspartic acid confers a negative charge, enabling interactions with metal ions (e.g., calcium) or positively charged biomolecules .
- Ala-Val : Neutral and hydrophobic, this dipeptide may participate in energy storage or membrane transport processes, given alanine’s role in glucose-alanine cycling .
Species-Specific Variations
In A. pinnata, alanine levels are notably higher (74 µg/mg vs. 63.7 µg/mg in A. filiculoides), which might favor the synthesis of alanine-containing peptides over aspartic acid-rich ones like Asp-Val in this species .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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